![molecular formula C11H13F3N2 B1469121 1-{[4-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine CAS No. 1275412-37-7](/img/structure/B1469121.png)

1-{[4-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine

Übersicht

Beschreibung

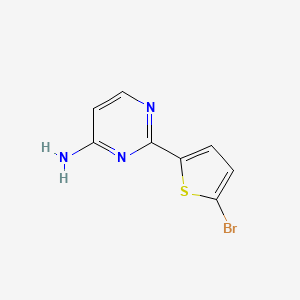

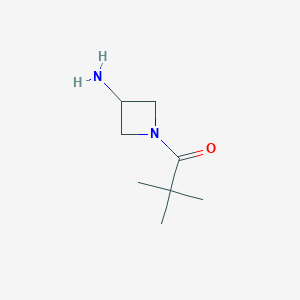

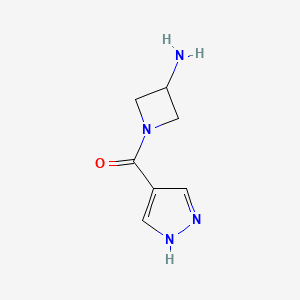

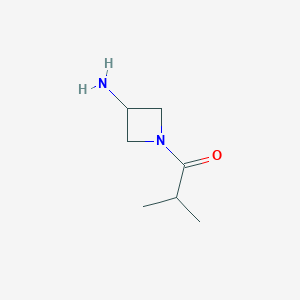

The compound “1-{[4-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and a phenyl group substituted with a trifluoromethyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azetidine ring, possibly through a cyclization reaction, and the introduction of the trifluoromethyl group, potentially through a nucleophilic substitution or addition reaction .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine ring, a structural motif found in many biologically active molecules. The trifluoromethyl group is a common substituent in medicinal chemistry, known for its ability to modulate the physical-chemical properties of the molecule .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the azetidine ring and the trifluoromethyl group. The azetidine ring can participate in a variety of reactions, including ring-opening reactions, while the trifluoromethyl group can act as an electron-withdrawing group, influencing the reactivity of the rest of the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the azetidine ring and the trifluoromethyl group. The trifluoromethyl group is highly electronegative, which could influence the compound’s polarity, solubility, and binding interactions .

Wissenschaftliche Forschungsanwendungen

Degradation of Nitrogen-Containing Hazardous Compounds

Nitrogen-containing compounds, including amines, are crucial in various industries but can be resistant to conventional degradation processes. Advanced oxidation processes (AOPs) have shown effectiveness in mineralizing these compounds, improving overall treatment schemes. The focus is on aromatic amines, aliphatic amines, N-containing dyes, and N-containing pesticides, highlighting the importance of developing technologies for their efficient degradation. AOPs, including ozone and Fenton processes, offer promising solutions for treating effluents containing such recalcitrant nitrogenous compounds (Bhat & Gogate, 2021).

Synthesis of Heterocycles

The chemistry of heterocyclic compounds is fundamental to pharmaceuticals, dyes, and agrochemicals. Research on derivatives like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones demonstrates their utility as building blocks for synthesizing a wide range of heterocyclic compounds. The unique reactivity of these derivatives under mild conditions enables the generation of versatile cynomethylene dyes and heterocycles, indicating the potential of nitrogen-containing compounds in synthesizing biologically active molecules (Gomaa & Ali, 2020).

Applications in Organic Synthesis

The role of nitrogen-containing compounds extends to organic synthesis, where they are used in creating complex molecules. For instance, tert-butanesulfinamide is highlighted for its role in asymmetric N-heterocycle synthesis via sulfinimines, demonstrating the broad applicability of nitrogen-containing reagents in generating structurally diverse heterocycles. This methodology is particularly relevant for synthesizing natural products and therapeutically significant compounds, showcasing the versatility of such compounds in organic synthesis (Philip et al., 2020).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures have been known to interact with various receptors and enzymes in the body .

Mode of Action

It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, including signal transduction pathways and metabolic pathways .

Pharmacokinetics

The compound’s trifluoromethyl group might enhance its metabolic stability and bioavailability .

Result of Action

Similar compounds have been known to exert various biological effects, including anti-inflammatory, antiviral, and anticancer activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-{[4-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine . For instance, the compound’s stability might be affected by the pH of its environment, while its efficacy might be influenced by the presence of other molecules that compete for the same targets .

Eigenschaften

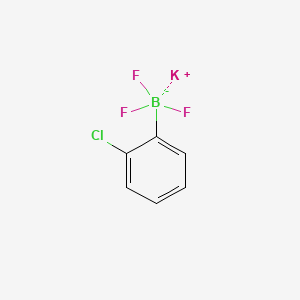

IUPAC Name |

1-[[4-(trifluoromethyl)phenyl]methyl]azetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2/c12-11(13,14)9-3-1-8(2-4-9)5-16-6-10(15)7-16/h1-4,10H,5-7,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPBZWRMQQPLPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=C(C=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[4-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

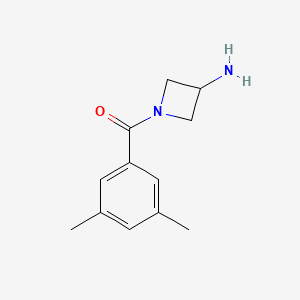

![N-[(2,4-difluorophenyl)methyl]cyclobutanamine](/img/structure/B1469040.png)

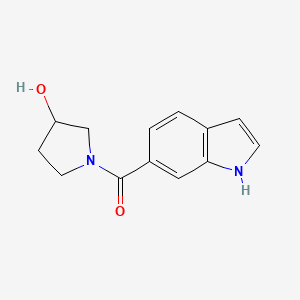

![3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469061.png)